Ethyl 5-(isoxazole-5-carboxamido)-3-methylthiophene-2-carboxylate
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Overview
Description
Ethyl 5-(isoxazole-5-carboxamido)-3-methylthiophene-2-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features an isoxazole ring fused with a thiophene ring, which is further functionalized with ethyl ester and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(isoxazole-5-carboxamido)-3-methylthiophene-2-carboxylate typically involves the formation of the isoxazole ring followed by its coupling with a thiophene derivative. One common method involves the reaction of 5-methylisoxazole-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl ester. This intermediate is then coupled with 3-methylthiophene-2-carboxamide under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be essential to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(isoxazole-5-carboxamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
Ethyl 5-(isoxazole-5-carboxamido)-3-methylthiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an inhibitor of enzymes such as diacylglycerol acyltransferase (DGAT1), which is involved in triglyceride biosynthesis.
Biology: It is used in the study of metabolic pathways and the development of anti-obesity agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism by which Ethyl 5-(isoxazole-5-carboxamido)-3-methylthiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, as a DGAT1 inhibitor, it binds to the active site of the enzyme, preventing the formation of triglycerides. This inhibition can lead to reduced fat accumulation and potential therapeutic effects in the treatment of obesity .
Comparison with Similar Compounds
Similar Compounds
3-Phenylisoxazole: Another isoxazole derivative with similar inhibitory effects on DGAT1.
5-Phenyloxazole:
3-Phenyl-1,2,4-oxadiazole: Known for its improved solubility and potency as a DGAT1 inhibitor.
Uniqueness
Ethyl 5-(isoxazole-5-carboxamido)-3-methylthiophene-2-carboxylate is unique due to its specific combination of functional groups and its ability to inhibit DGAT1 with high potency. Its structure allows for potential modifications to enhance its pharmacological properties and applications in various fields.
Properties
IUPAC Name |
ethyl 3-methyl-5-(1,2-oxazole-5-carbonylamino)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-3-17-12(16)10-7(2)6-9(19-10)14-11(15)8-4-5-13-18-8/h4-6H,3H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTXDHFMFFBLMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=NO2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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